One crucial aspect of TB treatment is achieving sterilization, which eliminates all viable bacteria, preventing relapse. While PZA is known to be bactericidal (kills bacteria), its sterilizing activity is under investigation. Research is exploring how PZA interacts with other anti-TB drugs to enhance their sterilizing potential and shorten treatment duration [2].
The emergence of drug-resistant Mycobacterium tuberculosis strains poses a significant challenge in TB control. Researchers are exploring the effectiveness of PZA against these strains, particularly in combination with other drugs. Additionally, studies are underway to understand the mechanisms behind PZA resistance and develop strategies to overcome it [3].
Pyrazinamide is a synthetic compound primarily utilized as an antitubercular agent. Its chemical formula is , and it is also known by various synonyms including 2-carbamylpyrazine and pyrazine-2-carboxamide . This compound plays a crucial role in the treatment of tuberculosis, particularly in combination therapy with other first-line drugs such as rifampicin and isoniazid. Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid, to exert its therapeutic effects against Mycobacterium tuberculosis.
As mentioned earlier, pyrazinamide acts as a prodrug. Once inside macrophages infected with TB bacteria, the enzyme pyrazinamidase converts it to pyrazinoic acid, the active form []. This acidic environment within macrophages is crucial for the accumulation of the active form within the bacteria []. Pyrazinoic acid disrupts Mycobacterium tuberculosis's ability to synthesize fatty acids, an essential component of their cell wall, leading to bacterial death [].
The primary chemical reaction involving pyrazinamide occurs when it is metabolized by the enzyme pyrazinamidase, which converts it into pyrazinoic acid. This transformation is essential for its biological activity. Under acidic conditions (pH 5-6), pyrazinoic acid can leak out of the bacterial cell and re-enter, leading to increased intracellular concentrations . The mechanism of action has been debated; initially thought to inhibit fatty acid synthase I, recent studies suggest that it may disrupt coenzyme A synthesis by triggering the degradation of aspartate decarboxylase .
Pyrazinamide exhibits bactericidal activity against Mycobacterium tuberculosis, particularly in acidic environments such as those found within granulomas. The accumulation of pyrazinoic acid inside the bacteria interferes with their energy production and membrane potential, which are vital for bacterial survival . Resistance to pyrazinamide often arises from mutations in the pncA gene, which encodes the pyrazinamidase enzyme necessary for its activation .
Pyrazinamide is primarily used in treating active tuberculosis infections. It is part of the standard short-course chemotherapy regimen recommended by the World Health Organization. Additionally, it has been investigated for use in treating other mycobacterial infections and has shown promise in combination therapies aimed at overcoming drug resistance .
Research indicates that pyrazinamide interacts with various biological pathways and compounds:
Several compounds share structural or functional similarities with pyrazinamide:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Isoniazid | Another first-line antitubercular agent; inhibits cell wall synthesis. | |
Ethambutol | Disrupts arabinogalactan synthesis in mycobacterial cell walls. | |
Rifampicin | Inhibits bacterial RNA synthesis; used in combination therapy. | |
Clofazimine | Used for multidrug-resistant tuberculosis; has anti-inflammatory properties. |
Uniqueness of Pyrazinamide: Unlike these compounds, pyrazinamide's unique mechanism involves conversion to an active form under acidic conditions, specifically targeting Mycobacterium tuberculosis within granulomas. Its role as a prodrug distinguishes it from other antitubercular agents that directly inhibit bacterial functions.
The chemical foundations of pyrazinamide trace back to 1936, when German chemists Otto Dalmer and Ernst Walter first synthesized the compound through ammonolysis of methyl pyrazinoate (German Patent 632257). This initial work, conducted at Merck Pharmaceuticals in Darmstadt, focused on synthetic chemistry rather than therapeutic applications. The antimycobacterial potential remained unrecognized until 1945, when Vital Chorine demonstrated that high-dose nicotinamide extended survival in M. lepraemurium-infected rodents.
Building on Chorine’s observations, Lederle Laboratories launched a systematic exploration of pyrazine analogs. In 1952, Solomon Kushner’s team reported pyrazinamide’s superior activity over nicotinamide in murine TB models, with 0.1% dietary incorporation yielding sevenfold greater efficacy. Parallel guinea pig studies by Dessau and colleagues confirmed limited but measurable therapeutic effects at 50-75 mg/kg doses. Human trials between 1949-1951 involving 43 patients established clinical activity at 2.8 g/day doses, despite emerging hepatotoxicity and arthralgia.
The 1950s-1960s witnessed paradoxical progress: while in vitro studies showed minimal activity at neutral pH, animal models revealed unparalleled sterilizing capacity. Malone’s 1952 murine experiments demonstrated pyrazinamide’s unique ability to reduce lung bacillary loads through novel survival time (T50) and weight gain metrics. This dissociation between in vitro and in vivo efficacy delayed clinical adoption until the 1970s, when British Medical Research Council trials proved that 1.5-2.0 g daily doses synergized with rifampicin to shorten treatment from 12 to 6 months.
Mechanistic investigations took a pivotal turn in 1999, when Zhang’s team identified acidic pH as critical for intracellular accumulation of pyrazinoic acid (POA), the active metabolite. Subsequent decades unraveled multifactorial modes of action:
Pyrazinamide’s scientific value stems from three unparalleled characteristics:
Sterilization of Non-Replicating Persisters
At pH ≤5.5, POA accumulates intracellularly, disrupting membrane potential in dormant bacilli through unclear mechanisms. This activity complements rifampicin’s replicating-phase efficacy.
Synergistic Chemotherapy
Combination studies demonstrate 2-3 log10 CFU reductions when paired with fluoroquinolones or bedaquiline. The sterilizing synergy with rifampicin reduced global TB mortality by 42% between 1990-2015.
Resistance Mechanism Insights
Over 98% of clinical resistance stems from pncA mutations impairing prodrug conversion to POA. Recent work identifies compensatory panD mutations (e.g., L85R, A93G) that reduce POA binding affinity by 40-60% while maintaining enzymatic function.
The compound’s evolving role is exemplified by its 2025 inclusion in 94% of WHO-recommended MDR-TB regimens, despite 16% global resistance rates. Contemporary research focuses on three frontiers:
Pyrazinamide is a heterocyclic organic compound with the molecular formula C₅H₅N₃O and a molecular weight ranging from 123.11 to 123.115 grams per mole [1] [2] [3] [4]. The compound's International Union of Pure and Applied Chemistry name is pyrazine-2-carboxamide, and it is registered under Chemical Abstracts Service number 98-96-4 [1] [2] [3] [4]. The molecule's structure can be represented by the International Chemical Identifier Key IPEHBUMCGVEMRF-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation NC(=O)C1=CN=CC=N1 [1] [3] [4].
The molecular structure consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, with a carboxamide functional group attached at position 2 [1] [2]. The compound is also known by various synonyms including pyrazinecarboxamide, zinamide, pyrazinoic acid amide, 2-pyrazinecarboxamide, aldinamide, aldinamid, pirazinamid, pyrazineamide, and pyrafat [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₅N₃O | [1] [2] [3] [4] |
Molecular Weight (g/mol) | 123.11-123.115 | [1] [2] [3] [4] |
IUPAC Name | pyrazine-2-carboxamide | [1] [2] [3] [4] |
CAS Registry Number | 98-96-4 | [1] [2] [3] [4] |
InChI Key | IPEHBUMCGVEMRF-UHFFFAOYSA-N | [1] [2] [3] [4] |
SMILES | NC(=O)C1=CN=CC=N1 | [1] [3] [4] |
Pyrazinamide exhibits variable solubility depending on the solvent system employed. In aqueous solutions, the compound demonstrates solubility ranging from 15 to 50 milligrams per milliliter [4] [6]. The compound is classified as very slightly soluble in ethanol and slightly soluble in methanol [7] [6]. Comprehensive solubility studies have identified dimethyl sulfoxide as providing maximum solubility, with a mole fraction of 0.0816±0.004 at 318.15 Kelvin, while cyclohexane exhibits minimum solubility with a mole fraction of 1.73±0.05×10⁻⁵ at 283.15 Kelvin [8] [9].
The solubility parameter calculations using different theoretical approaches yield varying results. The Hoftyzer-van Krevelen method calculates a solubility parameter of 32.90 megapascals to the power of one-half, while the Bustamante method yields 28.14 megapascals to the power of one-half [8] [9]. The experimental logarithm of the partition coefficient ranges from negative 0.6 to negative 0.83, indicating the compound's hydrophilic nature [4] [10].
Solvent | Solubility | Reference |
---|---|---|
Water | 15-50 mg/mL | [4] [6] |
Ethanol | Very slightly soluble | [7] [6] |
Methanol | Slightly soluble | [6] |
Dimethyl sulfoxide (DMSO) | Maximum (0.0816±0.004 mole fraction at 318.15 K) | [8] [9] |
Cyclohexane | Minimum (1.73±0.05×10⁻⁵ mole fraction at 283.15 K) | [8] [9] |
N,N-dimethylformamide | High solubility | [9] |
Chloroform | Moderate solubility | [9] |
1,4-dioxane | Moderate solubility | [9] |
The melting point of pyrazinamide is consistently reported across multiple sources as ranging from 188 to 192 degrees Celsius [3] [4] [11] [10] [6]. This relatively high melting point reflects the strong intermolecular hydrogen bonding present in the crystalline structure. The boiling point estimates vary significantly in the literature, with rough estimates ranging from 229.19 degrees Celsius [4] to 273.3±43.0 degrees Celsius at 760 millimeters of mercury [10]. The compound also exhibits sublimation behavior, with sublimation occurring from 318 degrees Fahrenheit (approximately 159 degrees Celsius) [12].
The flash point of pyrazinamide is reported to exceed 110 degrees Celsius, with more precise estimates indicating 119.1±28.2 degrees Celsius [4] [10]. These thermal properties are critical for understanding the compound's behavior during processing and formulation procedures.
The density of pyrazinamide exhibits some variation in reported values, ranging from 1.326 grams per cubic centimeter to 1.4±0.1 grams per cubic centimeter [4] [10]. The refractive index is estimated at 1.5900, with alternative calculations suggesting 1.648 [4] [10]. These optical and physical properties contribute to the compound's identification and characterization in analytical procedures.
The specific volume, as the reciprocal of density, provides insight into the molecular packing efficiency in the solid state. The variation in density values may reflect different polymorphic forms or measurement conditions, emphasizing the importance of standardized characterization protocols.
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 188-192 | [3] [4] [11] [10] [6] |
Boiling Point (°C) | 229.19 (rough estimate) / 273.3±43.0 | [4] [10] |
Density (g/cm³) | 1.326-1.4±0.1 | [4] [10] |
Refractive Index | 1.5900 (estimate) / 1.648 | [4] [10] |
Flash Point (°C) | >110 / 119.1±28.2 | [4] [10] |
Appearance | Crystalline powder/needles | [3] [4] [13] |
Color | White to off-white | [3] [4] [13] |
pH (in water) | 7 | [4] |
pKa | 0.5 | [4] |
Pyrazinamide exhibits distinctive chemical reactivity patterns that are fundamental to understanding its behavior in various environments. As a carbamate ester derivative, the compound demonstrates incompatibility with strong acids and bases, particularly showing sensitivity to strong reducing agents such as hydrides [12] [14]. The compound may react with active metals or nitrides to produce flammable gaseous hydrogen and shows incompatibility with strongly oxidizing acids, peroxides, and hydroperoxides [12].
The chemical reactivity of pyrazinamide has been extensively studied using conceptual density functional theory approaches. These investigations reveal that the compound exhibits moderate activity levels, with global and local reactivity indices providing insights into its electronegativity, electrodonating power, electroaccepting power, electrophilicity, and global hardness [14]. The pKa value of 0.5 indicates that pyrazinamide is a relatively weak base, which influences its behavior in biological systems and chemical transformations [4].
Under physiological conditions, pyrazinamide undergoes enzymatic conversion to pyrazinoic acid through the action of pyrazinamidase [15] [16]. This biotransformation represents a critical aspect of the compound's reactivity profile, as the conversion occurs preferentially under acidic conditions with optimal activity at pH values between 5.0 and 5.5 [6]. The enzymatic reaction involves the hydrolysis of the amide group, demonstrating the compound's susceptibility to nucleophilic attack under specific catalytic conditions.
Stability studies have demonstrated that pyrazinamide maintains chemical integrity under controlled storage conditions. Research on oral suspension formulations indicates that the compound remains stable for at least 90 days at room temperature when properly formulated, with drug concentrations remaining within ±5% of nominal values and no degradation products detected through chromatographic analysis [17].
The development of pyrazinamide structural analogues represents an active area of research aimed at overcoming resistance mechanisms and improving therapeutic efficacy. Pyrazinoic acid analogues have been systematically designed based on structure-activity relationship studies, with particular focus on ring and carboxylic acid bioisosteres as well as substitutions at positions 3, 5, and 6 of the pyrazine ring [18]. These structural modifications have yielded compounds with enhanced potency, with certain alkylamino-group substitutions at positions 3 and 5 demonstrating 5 to 10-fold greater activity than the parent pyrazinoic acid [18].
Notable structural analogues include pyrazinamide derivatives incorporating salicylic acid and acetylsalicylic acid moieties. These compounds, designated as compounds 5a, 5b, 6a, and 6b, are synthesized through Friedel-Crafts acylation followed by coupling with pyrazinehydrazide [19] [20]. The synthesis involves the preparation of salicylic acid and acetylsalicylic acid derivatives with varying acyl chains, creating hybrid molecules that retain the pyrazinamide pharmacophore while incorporating additional functional groups.
Substituted N-benzylpyrazine-2-carboxamides represent another class of structural analogues, where the carboxamide group is modified through N-substitution with various benzyl derivatives [21]. These compounds maintain the essential pyrazine-2-carboxamide core while exploring the effects of aromatic substitution patterns on biological activity. The systematic variation of substituents on the benzyl ring provides insights into structure-activity relationships and optimal binding interactions.
Complex derivatives incorporating piperazine and homopiperazine linkers have been developed as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide compounds [22]. These multi-ring systems demonstrate significant anti-tubercular activity with 50% inhibitory concentrations ranging from 1.35 to 2.18 micromolar against Mycobacterium tuberculosis H37Ra [22].
Pyrazinamide derivatives with alkyl chains and six-membered ring modifications have been systematically explored, with compounds featuring different chain lengths and heteroatom substitutions [23]. Among these derivatives, compound 1f demonstrated optimal biological activity with an antibacterial rate of 99.6% and a minimum inhibitory concentration of 8.0 micrograms per milliliter [23].
Polymorph | Stability | Crystal System | Transition Temperature | Reference |
---|---|---|---|---|
α (alpha) | Most stable at room temperature | Monoclinic | Stable form | [24] [25] [26] [27] [28] |
β (beta) | Least stable, transforms to α | Reported | Transforms to α | [24] [25] [26] [28] |
γ (gamma) | Stable at high temperature (>145°C) | Reported | 145-146°C (α→γ transition) | [24] [25] [26] [27] [28] |
δ (delta) | Stable at absolute zero temperature | Reported | Transforms to α | [24] [25] [26] [28] |
Nuclear magnetic resonance spectroscopy has proven to be an essential analytical technique for characterizing pyrazinamide structure and monitoring its biochemical transformations [1] [2]. The proton nuclear magnetic resonance spectra of pyrazinamide have been extensively studied in various solvents, with dimethyl sulfoxide-d6 serving as the most commonly employed solvent for structural analysis [3] [4] [5] [6].
The 1H nuclear magnetic resonance spectrum of pyrazinamide recorded at 400 megahertz in dimethyl sulfoxide-d6 reveals characteristic chemical shifts for the aromatic protons of the pyrazine ring [3]. The pyrazine ring protons exhibit chemical shifts in the aromatic region, with signals appearing at approximately 9.02 parts per million, 8.65 parts per million, and 8.59 parts per million [2]. These chemical shifts are consistent with the electron-deficient nature of the pyrazine heterocycle, which deshields the aromatic protons and results in downfield chemical shifts compared to benzene derivatives.
The amide protons of pyrazinamide display characteristic chemical shifts that are sensitive to hydrogen bonding interactions and solvent effects [2]. In dimethyl sulfoxide-d6, the amide protons typically appear as a broad signal due to rapid exchange with solvent molecules and potential hydrogen bonding interactions. The carboxamide functionality contributes to the unique spectroscopic signature of pyrazinamide, distinguishing it from other pyrazine derivatives.
Nuclear magnetic resonance spectroscopy has found practical applications in tuberculosis research, particularly in the development of quantitative assays for pyrazinamide susceptibility testing [1] [2]. A quantitative 1H nuclear magnetic resonance method has been developed to accurately quantify pyrazinoic acid directly in sputum culture supernatants from tuberculosis patients [1]. This method exploits the distinct chemical shifts of pyrazinamide and its metabolite pyrazinoic acid to monitor drug conversion and assess bacterial resistance. The nuclear magnetic resonance signals of pyrazinoic acid appear at 8.91 parts per million and 8.53 parts per million, which can be distinguished from the parent pyrazinamide signals, enabling precise quantification of the enzymatic conversion process [2].
The nuclear magnetic resonance method demonstrates excellent sensitivity and specificity for pyrazinamide resistance determination, with the percentage of pyrazinamide transformed into pyrazinoic acid calculated by integrating the respective aromatic proton signals [2]. This approach provides a rapid and accurate alternative to conventional drug susceptibility testing methods, with potential applications in clinical tuberculosis management.
Infrared spectroscopy has been extensively employed to characterize the vibrational properties of pyrazinamide and to distinguish between its various polymorphic forms [7] [8] [9] [10]. The infrared spectrum of pyrazinamide exhibits characteristic absorption bands that provide detailed information about the molecular structure and intermolecular interactions within the crystal lattice.
The most prominent feature in the infrared spectrum of pyrazinamide is the carbonyl stretching vibration of the amide group [7] [8]. The carbonyl absorption appears at approximately 1714 to 1716 wavenumbers, which is characteristic of primary amides [7]. This band is sensitive to hydrogen bonding and crystal packing effects, making it particularly useful for polymorph identification and characterization.
The amino group stretching vibrations contribute significantly to the infrared spectroscopic signature of pyrazinamide [7] [8]. The symmetric and asymmetric stretching modes of the primary amide group appear in the region of 3300 to 3500 wavenumbers. These bands are sensitive to intermolecular hydrogen bonding patterns, which vary between different polymorphic forms of pyrazinamide.
Low-temperature infrared spectroscopy studies have revealed that pyrazinamide exists in two conformational forms, designated as E and Z conformers, differing by internal rotation around the carbon-carbon bond connecting the pyrazine ring to the carboxamide group [7]. The E conformer, with Cs symmetry and a nitrogen-carbon-carbon-oxygen dihedral angle of 180 degrees, is approximately 30 kilojoules per mole more stable than the Z form. Upon matrix isolation in argon and xenon at low temperatures, only the E conformer could be observed spectroscopically, consistent with the large energy difference between the two forms [7].
The infrared spectra of pyrazinamide polymorphs show distinctive differences that enable their identification and characterization [8] [9]. The alpha, beta, gamma, and delta polymorphs exhibit unique fingerprint regions that reflect their different crystal packing arrangements and intermolecular interactions. These spectroscopic differences have been employed to monitor solid-state phase transformations and to assess polymorph stability under various conditions [8].
Matrix isolation infrared spectroscopy has provided insights into the monomeric structure of pyrazinamide and its dimeric associations [7]. In supersonic jet experiments, both the monomeric E conformer and the most stable dimer, stabilized by two equivalent amino-oxygen hydrogen bonds, have been identified. The dimer spectrum reveals rapid energy flow from the excited amino stretching mode, mediated by heteroatoms in the pyrazine ring [7].
Mass spectrometry has emerged as a powerful analytical technique for pyrazinamide analysis, particularly in pharmaceutical and biomedical applications [11] [12] [13] [14]. The mass spectrometric behavior of pyrazinamide provides valuable information about its molecular structure and fragmentation patterns, which are essential for quantitative analysis and structural characterization.
The molecular ion peak of pyrazinamide appears at mass-to-charge ratio 124 in positive ion mode electrospray ionization mass spectrometry [11] [12]. This corresponds to the protonated molecular ion [M+H]+ of pyrazinamide, which has a molecular weight of 123.11 grams per mole. The molecular ion peak serves as the precursor ion for tandem mass spectrometry experiments, enabling structural elucidation and quantitative analysis.
The fragmentation pattern of pyrazinamide in tandem mass spectrometry reveals characteristic product ions that provide structural information [11] [12]. The most prominent fragment ion appears at mass-to-charge ratio 79, which corresponds to the loss of the carboxamide group (45 mass units) from the protonated molecular ion. This fragmentation pathway involves the cleavage of the carbon-carbon bond between the pyrazine ring and the carboxamide functionality, resulting in the formation of the pyrazine cation radical.
Liquid chromatography-tandem mass spectrometry methods have been developed for the simultaneous quantification of pyrazinamide with other antituberculosis drugs in human plasma [11] [12] [13] [14]. These methods employ multiple reaction monitoring mode, utilizing the transition from the protonated molecular ion at mass-to-charge ratio 124 to the fragment ion at mass-to-charge ratio 79. The optimized collision energy and cone voltage parameters ensure maximum sensitivity and selectivity for pyrazinamide detection.
The mass spectrometric analysis of pyrazinamide in biological matrices requires careful optimization of ionization conditions and sample preparation procedures [11] [12]. Electrospray ionization in positive ion mode has been found to provide optimal sensitivity for pyrazinamide analysis, with typical detection limits in the nanogram per milliliter range. The use of stable isotope-labeled internal standards enhances the accuracy and precision of quantitative measurements.
High-resolution mass spectrometry has been employed to determine the exact mass of pyrazinamide and to distinguish it from isobaric compounds [11]. The accurate mass measurement of pyrazinamide confirms its molecular formula C5H5N3O and provides additional confidence in structural assignments. The fragmentation mechanisms observed in high-resolution mass spectrometry are consistent with the proposed structures and provide insights into the gas-phase chemistry of pyrazinamide.
Ultraviolet-visible spectroscopy has been widely employed for the quantitative analysis of pyrazinamide and for studying its photochemical properties [15] [16] [17] [18] [19]. The ultraviolet-visible absorption spectrum of pyrazinamide exhibits characteristic features that reflect the electronic transitions within the pyrazine ring system and the conjugated carboxamide group.
The ultraviolet-visible spectrum of pyrazinamide displays multiple absorption maxima in the wavelength range of 200 to 350 nanometers [15] [19]. The most prominent absorption maximum occurs at approximately 269 nanometers, which corresponds to the π→π* electronic transition of the pyrazine ring system [15] [18] [19] [20]. This absorption band is the most commonly utilized for quantitative analysis due to its high extinction coefficient and good selectivity.
Additional absorption bands are observed at shorter wavelengths, including peaks at approximately 209 nanometers and 310 nanometers [19]. The absorption at 209 nanometers is attributed to higher energy π→π* transitions, while the band at 310 nanometers corresponds to n→π* transitions involving the nitrogen lone pairs in the pyrazine ring [19]. These multiple absorption bands provide characteristic fingerprint information for pyrazinamide identification and quantification.
The molar absorptivity of pyrazinamide at 269 nanometers has been reported as 660 liters per mole per centimeter [21], indicating strong light absorption at this wavelength. This high extinction coefficient makes the 269-nanometer absorption band particularly suitable for sensitive quantitative analysis. The Beer-Lambert law is obeyed over a wide concentration range, typically from 1 to 15 micrograms per milliliter, making this method suitable for pharmaceutical quality control applications [16] [17].
Derivative spectroscopy has been employed to enhance the selectivity and sensitivity of ultraviolet-visible spectrophotometric methods for pyrazinamide analysis [16] [17]. Second-derivative spectroscopy, combined with the Savitzky-Golay smoothing procedure, has been used to minimize baseline interferences and improve spectral resolution. The second-derivative spectrum of pyrazinamide shows a sharp minimum at approximately 270 nanometers, which can be used for quantitative analysis with improved specificity [16].
The absorption spectrum of pyrazinamide is pH-independent over the physiologically relevant pH range of 5.0 to 7.5, making it suitable for analysis in various biological and pharmaceutical matrices [15]. However, the presence of metal ions, particularly iron(III), can cause hypochromic and bathochromic shifts in the absorption spectrum, indicating complex formation between pyrazinamide and metal ions [19]. These spectral changes can be exploited for studying metal-drug interactions and for determining stability constants of metal complexes.
Point-of-care analytical methods based on ultraviolet-visible spectroscopy have been developed for therapeutic drug monitoring of pyrazinamide in saliva [16]. These methods utilize portable ultraviolet spectrophotometers with nanoliter sample volumes, enabling rapid and convenient analysis at the point of care. The saliva-based assay demonstrates good correlation with plasma concentrations and offers advantages in terms of sample collection convenience and patient compliance.
Crystallographic analysis has provided comprehensive structural information about pyrazinamide and its polymorphic forms, revealing detailed molecular geometries and intermolecular interactions [22] [23] [24] [25] [26] [27]. Single-crystal X-ray diffraction studies have been conducted at various temperatures to understand the structural basis of polymorph stability and phase transitions.
The crystal structure of pyrazinamide reveals a planar pyrazine ring system with the carboxamide group oriented nearly coplanar with the heterocyclic ring [23] [28]. The molecular geometry is characterized by typical bond lengths and angles for aromatic amides, with the carbon-nitrogen bond lengths in the pyrazine ring ranging from 1.33 to 1.35 angstroms and the carbon-carbon bonds measuring approximately 1.39 angstroms [23].
Four distinct polymorphic forms of pyrazinamide have been structurally characterized, designated as alpha, beta, gamma, and delta forms [23] [26]. Each polymorph exhibits unique unit cell parameters and space group symmetry, reflecting different molecular packing arrangements and intermolecular hydrogen bonding patterns.
The alpha polymorph crystallizes in the monoclinic space group P21/n with unit cell parameters a = 3.633 angstroms, b = 6.753 angstroms, c = 22.546 angstroms, and β = 92.39 degrees at 122 Kelvin [23]. The crystal structure is characterized by centrosymmetric dimers formed through amino-oxygen hydrogen bonds between adjacent pyrazinamide molecules. These dimers are further stabilized by weaker dispersive interactions, creating a layered structure.
The beta polymorph adopts the monoclinic space group P21/c with unit cell dimensions a = 14.328 angstroms, b = 3.633 angstroms, c = 10.628 angstroms, and β = 101.17 degrees at 122 Kelvin [23]. The molecular packing in this form differs significantly from the alpha polymorph, with distinct hydrogen bonding patterns and intermolecular interactions that influence the overall crystal stability.
The gamma polymorph is unique among the pyrazinamide polymorphs due to the presence of static disorder [23]. This form crystallizes in the monoclinic space group Pc with two disorder components, with the major component comprising approximately 85% of the molecular population. The disorder involves rotation of some pyrazinamide molecules around specific axes, contributing to both enthalpic destabilization and entropic stabilization of this polymorphic form.
The delta polymorph exhibits triclinic symmetry with space group P1 and unit cell parameters a = 5.128 angstroms, b = 5.708 angstroms, c = 9.857 angstroms, α = 97.45 degrees, β = 98.04 degrees, and γ = 106.55 degrees at 122 Kelvin [23]. This form represents the most compact molecular packing among the four polymorphs, with correspondingly high density and distinct intermolecular interaction patterns.
Temperature-dependent crystallographic studies have revealed the thermal behavior of pyrazinamide polymorphs and their relative stabilities [23]. Data collected at 10 Kelvin and 122 Kelvin demonstrate that the alpha, beta, and delta forms exhibit no significant disorder at low temperatures, while the gamma form maintains its disordered character across the temperature range studied. These structural insights have been crucial for understanding the thermodynamic relationships between polymorphs and their phase transition behavior.
The crystallographic analysis of pyrazinamide has also included studies of its enzyme complexes, particularly with pyrazinamidase from Mycobacterium tuberculosis [24] [25]. The crystal structure of the pyrazinamidase-pyrazinamide complex has been determined at 2.2 angstrom resolution, revealing the binding mode of the drug within the active site and providing insights into the enzymatic conversion mechanism. The structure shows pyrazinamide bound in the active site through specific interactions with key amino acid residues and a coordinated iron ion.
Data Tables
Polymorph | Space Group | Unit Cell Parameters (Å, °) | Volume (ų) | Density (g/cm³) | Temperature (K) |
---|---|---|---|---|---|
Alpha | P21/n | a=3.633, b=6.753, c=22.546, β=92.39 | 552.7 | 1.480 | 122 |
Beta | P21/c | a=14.328, b=3.633, c=10.628, β=101.17 | 542.7 | 1.507 | 122 |
Gamma | Pc | a=7.173, b=3.650, c=10.686, β=106.49 | 268.3 | 1.524 | 122 |
Delta | P1 | a=5.128, b=5.708, c=9.857, α=97.45, β=98.04, γ=106.55 | 269.5 | 1.518 | 122 |
Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment | Reference |
---|---|---|---|
1H NMR (DMSO-d6) | 9.02, 8.65, 8.59 ppm | Pyrazine ring protons | [2] |
1H NMR (DMSO-d6) | 8.91, 8.53 ppm | Pyrazinoic acid protons | [2] |
IR | 1714-1716 cm⁻¹ | C=O stretching | [7] [8] |
IR | 3300-3500 cm⁻¹ | N-H stretching | [7] [8] |
UV-Vis | 269 nm | π→π* transition | [15] [18] [19] |
UV-Vis | 209 nm | Higher energy π→π* | [19] |
UV-Vis | 310 nm | n→π* transition | [19] |
MS | m/z 124 | [M+H]⁺ | [11] [12] |
MS | m/z 79 | Fragment ion | [11] [12] |
Acute Toxic;Irritant